molecular formula C9H13N B1295247 N,2,6-trimethylaniline CAS No. 767-71-5

N,2,6-trimethylaniline

Cat. No.: B1295247
CAS No.: 767-71-5
M. Wt: 135.21 g/mol
InChI Key: NLGKRVNANIZGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2,6-trimethylaniline: is an organic compound with the molecular formula C9H13N . It is an aromatic amine, characterized by the presence of a benzene ring substituted with three methyl groups and an amino group. This compound is of significant interest in various industrial and scientific applications, particularly as a precursor to dyes and other chemical intermediates .

Mechanism of Action

Target of Action

N,2,6-Trimethylaniline is an organic compound with the formula (CH3)3C6H2NH2 . It is an aromatic amine that is of commercial interest as a precursor to dyes . The primary targets of this compound are the enzymes and proteins involved in the synthesis of these dyes.

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in their function. This compound, due to its structure, can interact with its targets and modify their activity, leading to the production of dyes .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the synthesis of dyes . The compound’s interaction with its targets can lead to changes in these pathways, resulting in the production of different types of dyes.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the production of dyes . By interacting with its targets and affecting the relevant biochemical pathways, this compound can lead to the synthesis of various dyes.

Biochemical Analysis

Biochemical Properties

N,2,6-Trimethylaniline plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics. The interaction between this compound and cytochrome P450 enzymes typically involves the hydroxylation of the methyl groups, leading to the formation of hydroxylated metabolites. Additionally, this compound can bind to proteins such as albumin, affecting its transport and distribution within the body .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of certain kinases and phosphatases. For example, this compound can inhibit the activity of protein kinase C, leading to altered phosphorylation states of downstream targets. This compound can also impact gene expression by interacting with transcription factors and influencing their binding to DNA. Furthermore, this compound can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, this compound can inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, affecting neuronal signaling. Additionally, this compound can interact with DNA, leading to changes in gene expression. This interaction can occur through direct binding to DNA or through modulation of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Over time, the degradation products of this compound can accumulate, potentially leading to long-term effects on cellular function. In in vitro studies, prolonged exposure to this compound has been shown to cause changes in cell morphology and viability. In in vivo studies, long-term exposure to this compound can lead to alterations in organ function and overall health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have minimal effects on cellular function and overall health. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These toxic effects are often dose-dependent, with higher doses leading to more severe adverse effects. Additionally, threshold effects can be observed, where a certain dose level must be reached before any significant effects are seen .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze the hydroxylation of the methyl groups. The resulting hydroxylated metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble compounds that can be excreted from the body. These metabolic pathways are essential for the detoxification and elimination of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can bind to albumin in the bloodstream, facilitating its transport to various tissues. Within cells, this compound can be transported by organic cation transporters, which mediate its uptake and efflux. The distribution of this compound within tissues can also be affected by its lipophilicity, with higher lipophilicity leading to greater accumulation in lipid-rich tissues .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals or post-translational modifications. For example, this compound can be targeted to the mitochondria through interactions with mitochondrial targeting sequences, where it can affect mitochondrial function and energy production. Additionally, the localization of this compound to the nucleus can influence gene expression by modulating the activity of transcription factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,2,6-trimethylaniline can be synthesized through the selective nitration of mesitylene, followed by the reduction of the resulting nitro compound to the corresponding aniline. The nitration process involves the careful addition of nitric acid to mesitylene, avoiding oxidation of the methyl groups. The nitro compound is then reduced using hydrogen in the presence of a nickel catalyst to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration and reduction processes. The nitration is typically carried out in a reactor with controlled temperature and stirring conditions. The nitro compound is then subjected to hydrogenation in an autoclave, using a nickel catalyst under high pressure and temperature to achieve efficient reduction .

Chemical Reactions Analysis

Types of Reactions: N,2,6-trimethylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro precursor can be reduced to form this compound.

    Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,2,6-trimethylaniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable as a precursor in the synthesis of dyes and complex ligands, offering advantages in terms of stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

N,2,6-trimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7-5-4-6-8(2)9(7)10-3/h4-6,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGKRVNANIZGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70227500
Record name N,2,6-Trimethylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767-71-5
Record name N,2,6-Trimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=767-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,2,6-Trimethylbenzenamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 767-71-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42981
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,2,6-Trimethylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,2,6-trimethylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

14.0 g (0.25 mol) of acrolein is added dropwise at 25° to 30° C. to 23.3 g (0.15 mol) of N-(3-penten-2-yl)-morpholine. The mixture obtained is stirred for 15 hours at 25° C. and subsequently, for further 15 hours at 50° C. Then the mixture is transferred into an autoclave and after addition of 400 ml of a 40% by weight aqueous solution of methylamine and 10.0 g of palladium coal (5%), the whole is heated under a nitrogen pressure of 50 bar for 5 hours at 280° to 290° C. Subsequently the catalyst is separated off by filtration and washed with ether. The filtrate is several times extracted with ether, the combined extracts are dried over magnesium sulphate and the ether is distilled off. Then water is added to the residue and the whole is acidified by addition of hydrochloric acid. The acid solution obtained is extracted with ether and the extract is discarded. Now sodium bicarbonate is added to the acid solution until the mixture shows alkaline reaction and the whole is again extracted with ether. The extract is dried over sodium sulphate and the ether is distilled off. N-methyl-2,6-dimethylaniline is obtained by distillation of the residue at 0.1 Torr.
Name
acrolein
Quantity
14 g
Type
reactant
Reaction Step One
Name
N-(3-penten-2-yl)-morpholine
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,2,6-trimethylaniline
Reactant of Route 2
N,2,6-trimethylaniline
Reactant of Route 3
Reactant of Route 3
N,2,6-trimethylaniline
Reactant of Route 4
N,2,6-trimethylaniline
Reactant of Route 5
N,2,6-trimethylaniline
Reactant of Route 6
Reactant of Route 6
N,2,6-trimethylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.